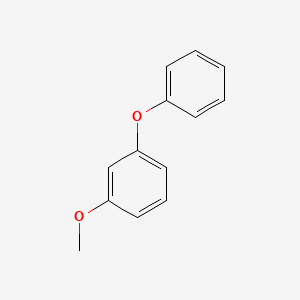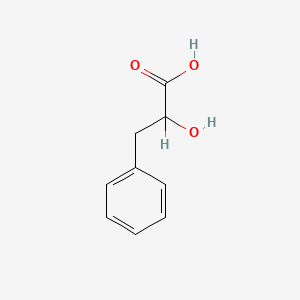
A12B4C3
描述
A12B4C3 is a selective hPNKP phosphatase inhibitor.
科学研究应用
癌症放射治疗增强
A12B4C3 被鉴定为多核苷酸激酶/磷酸酶 (PNKP) 的抑制剂,PNKP 在 DNA 修复途径中起着至关重要的作用 。它的抑制可以阻碍 DNA 损伤修复过程,可能增强癌细胞的放射敏感性。 这表明 this compound 可以用来提高放射治疗的疗效,特别是在前列腺癌治疗中,通过防止高 LET(线性能量转移)放射治疗后癌细胞的复发 .
前列腺癌研究
在前列腺癌细胞系中,例如 PC-3,this compound 与碳离子束辐射联合使用时,已显示出降低细胞活力并诱导细胞凋亡 。 这表明它有潜力作为放射调节剂,增强细胞杀伤作用并防止治疗期间细胞再生,为对抗前列腺癌复发提供了一种有希望的方法 .
药理学研究
This compound 已显示出对癌细胞的抗增殖活性,并且可以增强某些癌细胞的放射敏感性 。 它作为人 PNKP 磷酸酶活性的变构调节非竞争性抑制剂,使其成为一种有效的特异性抑制剂,值得对其药理特性进行研究 .
分子生物学研究
该化合物改变 PNKP 二级结构的能力表明其在分子生物学研究中的实用性。 通过抑制 PNKP,this compound 可以用来在分子水平上研究 DNA 修复机制,从而深入了解细胞对 DNA 损伤的反应 .
化学生物学
作为一种能够影响 PNKP 二级结构的多取代哌啶,this compound 可以成为化学生物学中宝贵的工具。 研究人员可以探索该化合物与其他分子的相互作用及其对生物系统的影响,这可能导致发现新的治疗剂 .
药物开发
鉴于其作为 hPNKP 磷酸酶抑制剂的特异性和效力,this compound 可能成为药物开发的候选药物。 它在增强放射敏感性和抑制癌细胞增殖方面的作用使其成为开发新的癌症治疗方法的关注化合物 .
作用机制
Target of Action
A12B4C3, also known as 4a,7a-Dihydro-2-(1-hydroxyundecyl)-1-[(4-nitrophenyl)amino]-6-phenyl-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione, is a potent and selective inhibitor of the human DNA repair enzyme polynucleotide kinase/phosphatase (PNKP) . PNKP plays a crucial role in the DNA repair process, particularly in the repair of both single and double-strand breaks .
Mode of Action
This compound acts as a noncompetitive inhibitor that allosterically regulates the phosphatase activity of human PNKP . It disrupts the secondary structure of PNKP, thereby inhibiting its activity . This inhibition of PNKP disrupts the DNA repair process, leading to an accumulation of DNA damage .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA repair pathway. By inhibiting PNKP, this compound prevents the repair of DNA single and double-strand breaks, leading to an accumulation of DNA damage . This can result in cell cycle arrest and apoptosis, particularly in cancer cells that have a high rate of DNA replication .
Pharmacokinetics
As a small molecule, it is likely to have good bioavailability and can penetrate cells to interact with its intracellular target, pnkp .
Result of Action
The inhibition of PNKP by this compound leads to an increase in DNA damage, which can result in cell cycle arrest and apoptosis . This makes this compound a potential therapeutic agent for cancer treatment. In fact, this compound has been shown to enhance the radiosensitivity of human A549 lung carcinoma and MDA-MB-231 breast adenocarcinoma cells .
Action Environment
The action of this compound can be influenced by environmental factors such as hypoxia. This suggests that the efficacy of this compound can be affected by the oxygen levels in the tumor microenvironment .
属性
IUPAC Name |
2-(1-hydroxyundecyl)-1-(4-nitroanilino)-6-phenyl-4a,7a-dihydro-2H-pyrrolo[3,4-b]pyridine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N4O5/c1-2-3-4-5-6-7-8-12-15-27(35)26-21-20-25-28(30(37)32(29(25)36)23-13-10-9-11-14-23)33(26)31-22-16-18-24(19-17-22)34(38)39/h9-11,13-14,16-21,25-28,31,35H,2-8,12,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHGJAKTBPFFNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C1C=CC2C(N1NC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N(C2=O)C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425001 | |
| Record name | BCB02_000099 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1005129-80-5 | |
| Record name | BCB02_000099 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-Hydroxyundecyl)-1-(4-nitrophenylamino)-6-phenyl-6,7a-dihydro-1H-pyrrolo[3,4b]pyridine-5,7(2H,4aH)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of A12B4C3 and how does it impact DNA repair?
A1: this compound is a potent inhibitor of the human polynucleotide kinase/phosphatase (hPNKP) enzyme [, ]. It acts as a non-competitive inhibitor, meaning it doesn't compete with DNA for binding to hPNKP []. Instead, this compound disrupts the secondary structure of hPNKP, likely by interacting with the Trp402 residue, ultimately inhibiting its phosphatase activity [, ]. Since hPNKP is crucial for repairing both single and double-strand DNA breaks, inhibiting it with this compound hinders DNA repair processes [, ].
Q2: How does this compound impact cancer cell sensitivity to chemotherapy?
A2: Research shows that this compound sensitizes cancer cells to specific chemotherapeutic agents. For example, it enhances the effectiveness of camptothecin, a topoisomerase I poison, in A549 lung cancer cells []. A similar effect was observed with the combination of cisplatin and etoposide in ovarian cancer cells []. This sensitization likely stems from this compound's inhibition of hPNKP, which is involved in repairing DNA damage caused by these chemotherapeutic agents [, ].
Q3: Is this compound specific to hPNKP or does it affect other enzymes?
A3: While this compound demonstrates high specificity for hPNKP, it exhibits limited inhibitory activity against the related PNKP from Schizosaccharomyces pombe []. Importantly, it does not inhibit other crucial DNA repair enzymes like DNA polymerase β and DNA ligase III, further supporting its specific targeting of hPNKP in cells []. Additionally, it shows no significant inhibition of eukaryotic protein phosphatases like calcineurin and protein phosphatase-1, or the human DNA 3'-phosphatase APTX [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



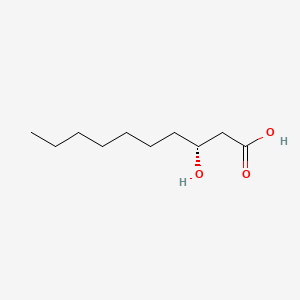


![(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B1666298.png)
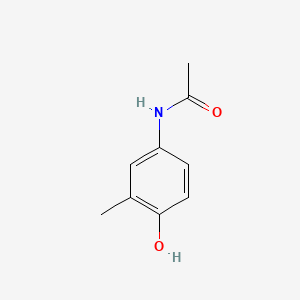


![1,3,6-Trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B1666302.png)
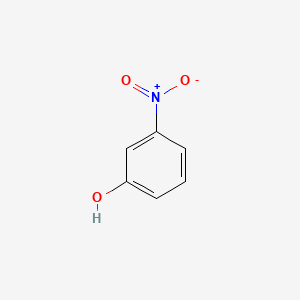
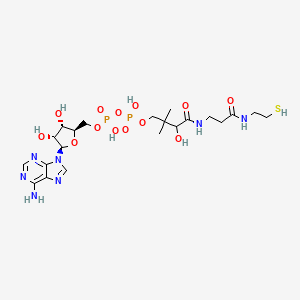
![(1S,3S,4S,5S)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B1666308.png)
